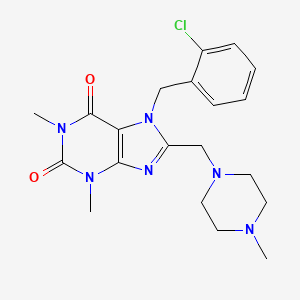![molecular formula C11H11Cl2N B2569339 3-(2,4-Dichlorophenyl)bicyclo[1.1.1]pentan-1-amine CAS No. 2287281-45-0](/img/structure/B2569339.png)
3-(2,4-Dichlorophenyl)bicyclo[1.1.1]pentan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,4-Dichlorophenyl)bicyclo[111]pentan-1-amine is a synthetic organic compound characterized by a bicyclo[111]pentane core substituted with a 2,4-dichlorophenyl group and an amine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dichlorophenyl)bicyclo[1.1.1]pentan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,4-dichlorobenzene and bicyclo[1.1.1]pentane derivatives.
Formation of the Bicyclo[1.1.1]pentane Core: This step often involves the cyclization of suitable precursors under high-pressure conditions or using radical initiators.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors are often employed to enhance reaction efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2,4-Dichlorophenyl)bicyclo[1.1.1]pentan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group, to form various substituted amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Secondary or tertiary amines.
Substitution: N-alkyl or N-acyl derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, 3-(2,4-Dichlorophenyl)bicyclo[1.1.1]pentan-1-amine is used as a building block for the synthesis of more complex molecules. Its rigid bicyclic structure makes it a valuable scaffold in the design of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a bioisostere, which can mimic the biological activity of other molecules while offering improved stability and selectivity.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including its ability to interact with specific biological targets such as enzymes or receptors.
Industry
In the industrial sector, this compound is explored for its use in the development of new polymers and advanced materials due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 3-(2,4-Dichlorophenyl)bicyclo[1.1.1]pentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclo[1.1.1]pentane core provides a rigid framework that can enhance binding affinity and selectivity. The 2,4-dichlorophenyl group contributes to hydrophobic interactions, while the amine group can form hydrogen bonds or ionic interactions with target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **3-(2,4-Dichlorophenyl)bicyclo[1.1.1]pentan-1-yl]hydrazine
- **3-(2,4-Dichlorophenyl)bicyclo[1.1.1]pentan-1-ol
- **3-(2,4-Dichlorophenyl)bicyclo[1.1.1]pentan-1-carboxylic acid
Uniqueness
Compared to similar compounds, 3-(2,4-Dichlorophenyl)bicyclo[1.1.1]pentan-1-amine stands out due to its amine functionality, which allows for a broader range of chemical modifications and interactions with biological targets. Its unique structural features make it a versatile compound in various research and industrial applications.
Propriétés
IUPAC Name |
3-(2,4-dichlorophenyl)bicyclo[1.1.1]pentan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2N/c12-7-1-2-8(9(13)3-7)10-4-11(14,5-10)6-10/h1-3H,4-6,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIXPOMJCDSMREA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)N)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-yliden)methyl]amino}-5-methylbenzenecarboxylic acid](/img/structure/B2569258.png)
![N-(1-Cyanocyclohexyl)-2-[(2S,4S)-2-(hydroxymethyl)-4-methoxypyrrolidin-1-yl]acetamide](/img/structure/B2569259.png)
![1-[4-(Bromomethyl)phenoxy]-3-methylbenzene](/img/structure/B2569260.png)
![2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-(4-ethylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B2569262.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide](/img/structure/B2569264.png)
![1-(2-Imidazol-1-ylphenyl)-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2569265.png)


![(E)-N-[(1-Cyclopentyl-3-methylpyrazol-4-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2569269.png)



![2-[5-(2,4-Dichlorobenzoyl)-2-thienyl]acetonitrile](/img/structure/B2569279.png)
